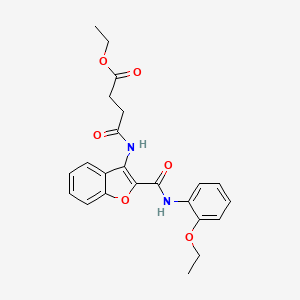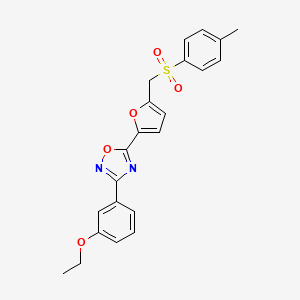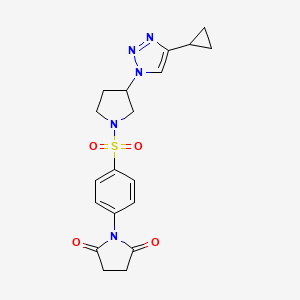
Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest because of its potential applications in the fields of pharmaceuticals and medicinal chemistry.
Scientific Research Applications
Synthetic Pathways and Derivatives Creation Ethyl 4-((2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate and its derivatives are primarily investigated for their synthetic routes and potential in creating novel compounds. Research highlights the facile and inexpensive synthesis of various novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the compound's versatility in organic synthesis. This process involves one-pot reactions utilizing ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, facilitated by Friedländer condensation under ultrasound irradiation conditions, yielding products with good efficiency (Gao et al., 2011).
Chemical Reactions and Derivatives Analysis Further investigations into the chemical reactivity of similar compounds involve the decyclization reactions with secondary amines, leading to the formation of various oxobutanamides and N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). This work contributes to the understanding of the compound's chemical behavior and its potential applications in synthesizing a wide range of biologically relevant molecules.
Antimicrobial Activity Among the diverse range of applications, the synthesis and evaluation of antimicrobial activities of novel compounds derived from this compound have been explored. The creation of 5-(benzofuran-2-yl)-1H-pyrazole derivatives and their testing against various microbial strains illustrate the compound's relevance in developing new antimicrobial agents (Abdel-Wahab et al., 2008).
Organic Synthesis Enhancements The compound's utility is further evidenced in organic synthesis methodologies, where it acts as a precursor or intermediate in creating trifluoromethyl heterocycles, demonstrating its versatility and potential in the synthesis of complex organic molecules (Honey et al., 2012).
Antioxidant Properties Research into the antioxidant properties of derivatives showcases the compound's potential in contributing to the development of antioxidant agents. Studies focusing on the synthesis, characterization, and evaluation of novel pyrazole derivatives have revealed significant insights into their antioxidant capabilities, paving the way for future applications in medicinal chemistry (Naveen et al., 2021).
properties
IUPAC Name |
ethyl 4-[[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-29-18-12-8-6-10-16(18)24-23(28)22-21(15-9-5-7-11-17(15)31-22)25-19(26)13-14-20(27)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCVVNAHBPFWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)

![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2925916.png)
![N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2925919.png)
![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2925920.png)



![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925926.png)

![N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925932.png)